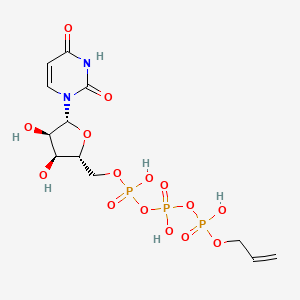
Allyl uridine-triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl-UTP is an organic triphosphate formed by condensation between the gamma-phospho group of uridine 5'-triphosphate and allyl alcohol. It derives from an allyl alcohol and an UTP.
Scientific Research Applications
UGT1A1 Inhibition and Drug Interactions
Allyl uridine-triphosphate is relevant in the context of UGT1A1 (Uridine-diphosphate glucuronosyltransferase 1A1), a crucial enzyme in mammals responsible for conjugating and detoxifying compounds. Inhibiting UGT1A1 can lead to adverse drug interactions or metabolic disorders. Advancements in the development of UGT1A1 probes and inhibitors have been summarized, offering guidance for rational drug use to avoid adverse effects due to UGT1A1 inhibition. This encompasses methods for rapid screening and characterization of UGT1A1 inhibitors and investigations into UGT1A1-ligand interactions (Lv et al., 2018).
UGT1A1 Polymorphisms and Toxicity
Research has also explored the correlation between UGT1A1 polymorphisms and the toxicity induced by drugs like irinotecan. This includes systematic reviews and meta-analyses on UGT1A1*6 polymorphisms, highlighting their role in predicting severe toxicity in patients, particularly in Asian populations. Such findings are crucial for tailored drug therapy, minimizing irinotecan-related toxicities (Cheng et al., 2014).
UGT1A1 and Cancer Risk
The role of UGT1A1 polymorphisms extends to cancer risk assessment. Studies indicate that certain UGT1A1 polymorphisms are associated with a lower risk of conditions like prostate cancer, potentially due to the efficient metabolism of hormones associated with cancer progression (Zhong et al., 2017).
Enzymatic Activities and Catalysis
Research into the isomerization of N-allyl compounds, catalyzed by transition metal complexes, provides insights into the synthesis and transformation of compounds like allyl uridine-triphosphate. This involves studying the reactivity and structure relationships of N-allyl systems and how they interact with transition metal complexes. Such research contributes to the development of selective synthesis methods for various compounds (Krompiec et al., 2008).
Role in Biological Systems
The role of allyl compounds extends to biological systems, such as in the biosynthesis of allyl/propenyl phenol, lignan, and lignin. This involves understanding the control mechanisms of monolignol-derived radical-radical coupling processes and their implications for plant vascular tissue properties. Insights from this research are pivotal in understanding plant biochemistry and the non-random assembly of macromolecules like lignin (Davin et al., 2008).
properties
Product Name |
Allyl uridine-triphosphate |
|---|---|
Molecular Formula |
C12H19N2O15P3 |
Molecular Weight |
524.2 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(prop-2-enoxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C12H19N2O15P3/c1-2-5-25-30(19,20)28-32(23,24)29-31(21,22)26-6-7-9(16)10(17)11(27-7)14-4-3-8(15)13-12(14)18/h2-4,7,9-11,16-17H,1,5-6H2,(H,19,20)(H,21,22)(H,23,24)(H,13,15,18)/t7-,9-,10-,11-/m1/s1 |
InChI Key |
NNJDYOFGDCPDIN-QCNRFFRDSA-N |
Isomeric SMILES |
C=CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O |
Canonical SMILES |
C=CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



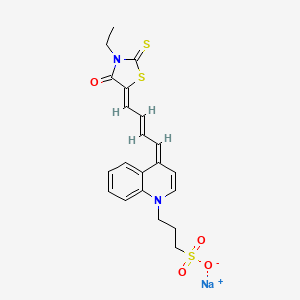
![Potassium;[2-[4-[[5-[3-[butanoyl(pyridin-3-yl)amino]propanoyl]-4-ethyl-2-propylimidazol-1-yl]methyl]-3-fluorophenyl]phenyl]sulfonyl-(3-methylbutoxycarbonyl)azanide](/img/structure/B1261988.png)
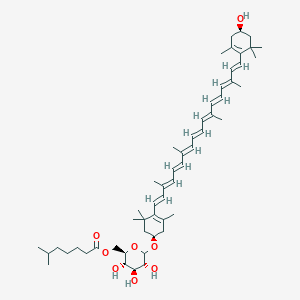

![4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[[(3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxy-2-oxanyl]oxy]-3-[[(3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]oxy]-2-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1261992.png)
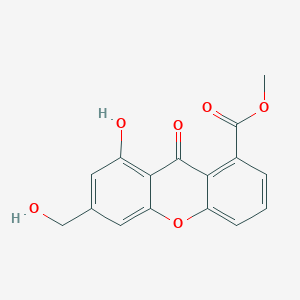
![(10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1261995.png)
![Cyclopent[f]indole-2,3-dione, 1,5,6,7-tetrahydro-](/img/structure/B1261997.png)
![2,5-Bis[2-methoxy-4-(2-pyridylimino)aminophenyl]furan](/img/structure/B1261998.png)


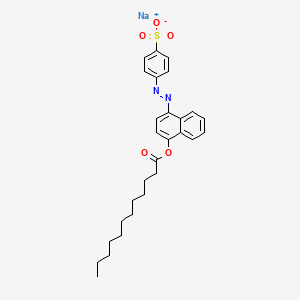

![Sodium;[6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-5-(4-methylphenyl)pyrimidin-4-yl]-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]sulfonylazanide](/img/structure/B1262007.png)